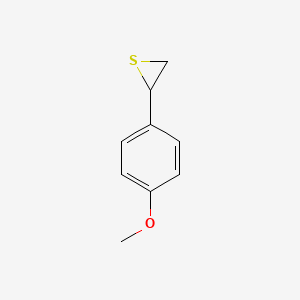
2-(4-Methoxyphenyl)thiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)thiirane is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with one sulfur atom and two carbon atoms The presence of a methoxyphenyl group attached to the thiirane ring enhances its reactivity and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)thiirane can be synthesized through several methods, including:
Episulfidation of Alkenes: This method involves the reaction of alkenes with sulfur sources such as sulfur dichloride or thiocyanates. For example, the reaction of 4-methoxystyrene with sulfur dichloride in the presence of a base can yield this compound.
Cyclization of Sulfur-Containing Precursors: Another approach involves the cyclization of sulfur-containing precursors such as 2-(4-methoxyphenyl)ethanethiol with oxidizing agents like iodine or bromine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale episulfidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)thiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thiiranes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)thiirane has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex sulfur-containing compounds and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological sulfur transfer reactions.
Medicine: Research on this compound has shown potential in developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science for developing novel polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)thiirane involves its high reactivity due to ring strain, which allows it to participate in various chemical transformations. The sulfur atom in the thiirane ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The compound’s reactivity is also influenced by the electron-donating methoxy group, which can stabilize reaction intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)thiirane can be compared with other similar compounds such as:
Thiirane: The parent compound without the methoxyphenyl group, which is less reactive due to the absence of electron-donating substituents.
2-Phenylthiirane: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications.
2-(4-Methylphenyl)thiirane: Contains a methyl group instead of a methoxy group, leading to variations in electronic effects and reactivity.
Eigenschaften
CAS-Nummer |
6388-69-8 |
|---|---|
Molekularformel |
C9H10OS |
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)thiirane |
InChI |
InChI=1S/C9H10OS/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
FQXVXEMHMLELHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

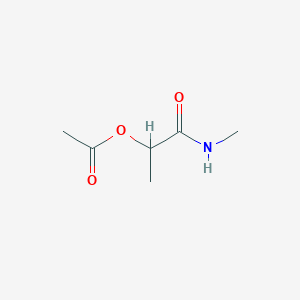
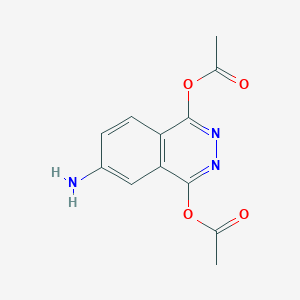
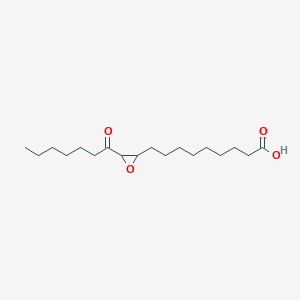
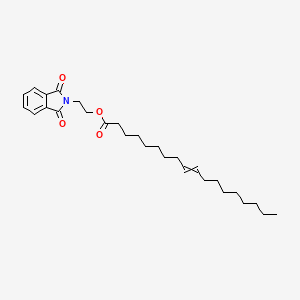
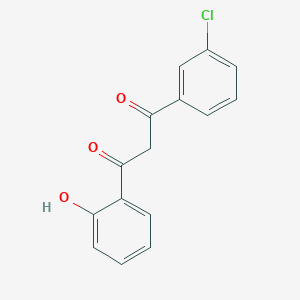
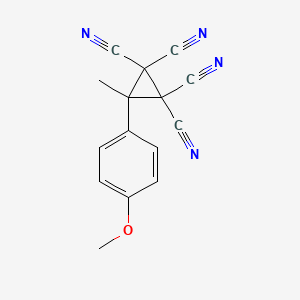

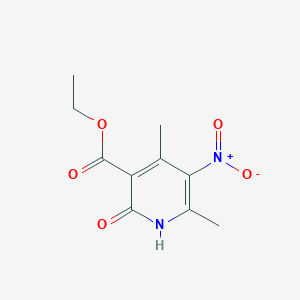

![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
